

# Quantum Chemical Calculations for 5-Nitroso-1H-imidazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-nitroso-1H-imidazole

Cat. No.: B15421489

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This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of **5-nitroso-1H-imidazole**. Designed for researchers, scientists, and professionals in drug development, this document details computational methodologies, expected data outcomes, and relevant experimental context.

## Introduction

**5-nitroso-1H-imidazole** is a heterocyclic compound of interest due to the established biological activities of the broader nitroimidazole class, which includes antimicrobial and antiprotozoal agents.[1][2] Quantum chemical calculations offer a powerful, non-experimental approach to elucidate its molecular properties, including electronic structure, stability, and reactivity. This data is invaluable for understanding its mechanism of action, predicting its behavior in biological systems, and guiding the development of novel therapeutics.

This guide outlines the standard computational protocols using Density Functional Theory (DFT), a widely employed method for studying molecular systems.[3][4] We will present the expected quantitative data in a structured format and provide visualizations to illustrate key concepts and workflows.

## Computational Methodology

The following protocol describes a robust and widely accepted methodology for performing quantum chemical calculations on **5-nitroso-1H-imidazole**, based on established practices for

similar heterocyclic compounds.<sup>[3][4]</sup>

## Software and Hardware

- Software: Gaussian, ORCA, or any other quantum chemistry software package.
- Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.

## Step-by-Step Protocol

- Molecule Building: The initial 3D structure of **5-nitroso-1H-imidazole** is constructed using a molecular modeling program such as GaussView, Avogadro, or ChemDraw. The IUPAC name for the molecule is **5-nitroso-1H-imidazole**, and its canonical SMILES representation is C1=C(NC=N1)N=O.
- Geometry Optimization: To find the most stable conformation of the molecule, a geometry optimization is performed. This is typically carried out using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
- Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two purposes:
  - To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
  - To compute thermodynamic properties and vibrational spectra (IR and Raman).
- Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the HOMO-LUMO energy gap can be calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.
- Spectral Analysis:

- UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.
- NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts ( $^1\text{H}$  and  $^{13}\text{C}$ ).

## Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. Disclaimer: The following data are representative values for a molecule of this type and are provided for illustrative purposes, as specific literature values for **5-nitroso-1H-imidazole** are not readily available.

### Table 1: Optimized Geometrical Parameters (B3LYP/6-31G(d,p))

Parameter	Bond/Angle	Value
Bond Lengths (Å)		
N1-C2	1.37	
C2-N3	1.32	
N3-C4	1.38	
C4-C5	1.37	
C5-N1	1.36	
C5-N6	1.40	
N6-O7	1.22	
Bond Angles (°)		
C5-N1-C2	108.5	
N1-C2-N3	110.0	
C2-N3-C4	107.5	
N3-C4-C5	109.0	
C4-C5-N1	105.0	
C4-C5-N6	125.0	
C5-N6-O7	115.0	
Dihedral Angles (°)		
C4-C5-N6-O7	180.0	

**Table 2: Calculated Vibrational Frequencies (B3LYP/6-31G(d,p))**

Mode	Frequency (cm <sup>-1</sup> )	Intensity (km/mol)	Description
1	3100	50	N-H Stretch
2	1620	120	C=N Stretch
3	1550	250	N=O Stretch
4	1450	80	C-N Stretch
5	1300	150	Ring Deformation

**Table 3: Electronic Properties (B3LYP/6-31G(d,p))**

Property	Value (eV)
HOMO Energy	-6.8
LUMO Energy	-2.5
HOMO-LUMO Energy Gap	4.3

## Experimental Protocols

While this guide focuses on computational methods, understanding the experimental context is crucial. The following is a general protocol for the synthesis of a nitroso-imidazole derivative, which could be adapted for **5-nitroso-1H-imidazole**.

### General Synthesis of a Nitroso-Imidazole

- Starting Material: A suitable imidazole precursor, such as 1H-imidazole-5-carboxamide.
- Nitrosating Agent: Sodium nitrite (NaNO<sub>2</sub>) is a common nitrosating agent.
- Reaction Conditions: The reaction is typically carried out in an acidic aqueous solution (e.g., with hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to prevent decomposition of the nitroso product.
- Procedure: a. The imidazole precursor is dissolved in the acidic solution and cooled in an ice bath. b. A solution of sodium nitrite is added dropwise to the cooled imidazole solution with

constant stirring. c. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at low temperature. d. The resulting product is isolated by filtration or extraction.

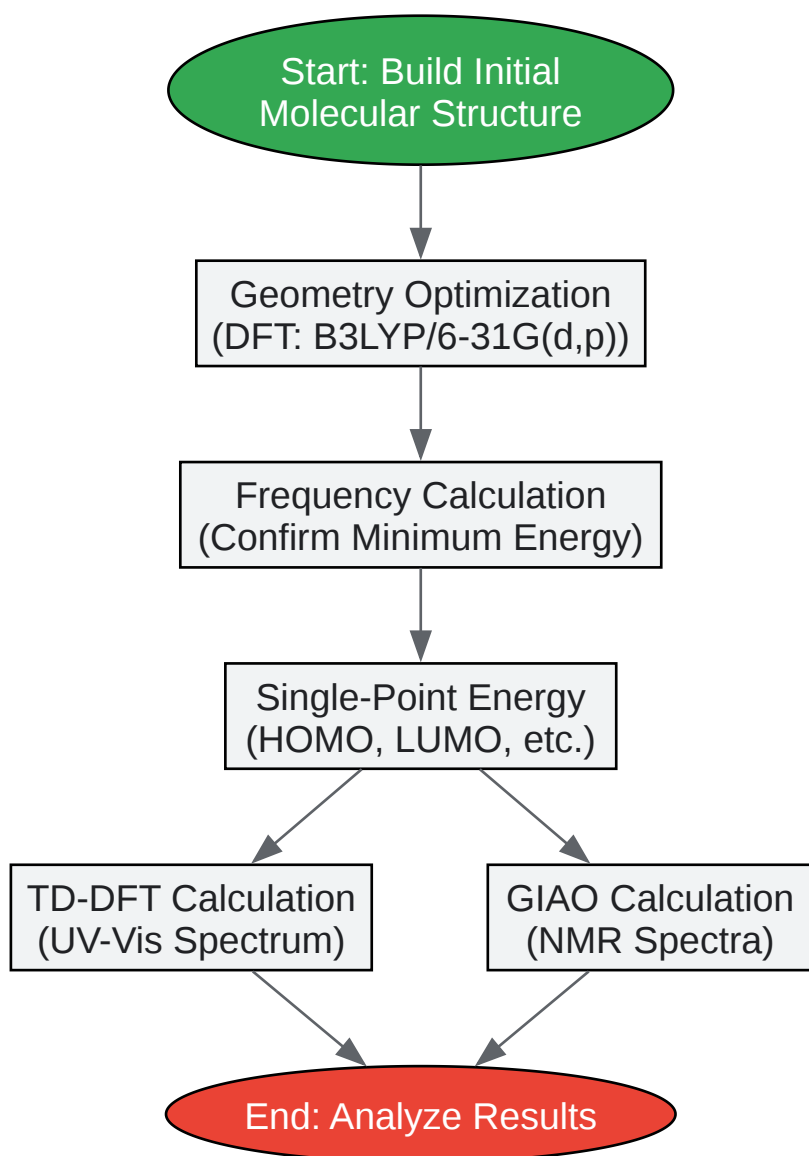
- Purification: The crude product is purified by recrystallization or column chromatography.
- Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

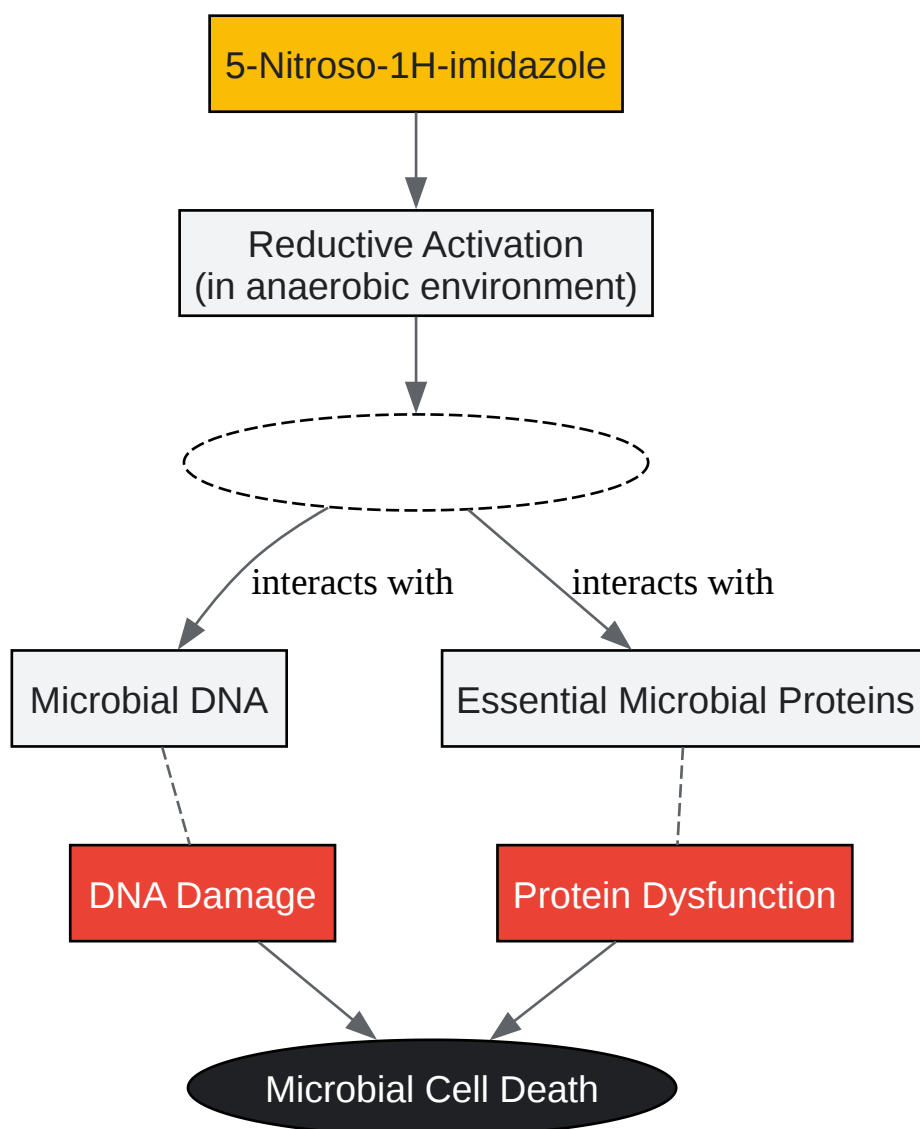
## Visualizations

### Molecular Structure

Caption: Molecular structure of **5-nitroso-1H-imidazole**.

### Quantum Chemical Calculation Workflow





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## References

- 1. Pharmacotoxicological mode of action of antimicrobial 5-nitroimidazole derivatives. | Semantic Scholar [semanticscholar.org]



- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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